molecular formula C22H26N4O6S B4348226 N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4348226
M. Wt: 474.5 g/mol
InChI Key: HACXSQXVDATHBY-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzenesulfonamide group, a dimethoxyphenyl group, and a pyrazolylmethyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Ethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form the corresponding dimethoxyphenyl ethylamine.

    Synthesis of the Pyrazolylmethyl Intermediate: The pyrazolylmethyl group is introduced by reacting 1-ethyl-1H-pyrazole with formaldehyde and a suitable amine to form the pyrazolylmethyl intermediate.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl ethylamine intermediate with the pyrazolylmethyl intermediate in the presence of a nitrobenzenesulfonyl chloride reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the nitrobenzenesulfonamide and pyrazolylmethyl groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Contains a hexanediamide group instead of the nitrobenzenesulfonamide group.

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of the nitrobenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. The combination of the dimethoxyphenyl, pyrazolylmethyl, and nitrobenzenesulfonamide groups makes this compound a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-4-25-19(10-12-23-25)16-24(13-11-17-8-9-21(31-2)22(14-17)32-3)33(29,30)20-7-5-6-18(15-20)26(27)28/h5-10,12,14-15H,4,11,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACXSQXVDATHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE

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